molecular formula C6H3Cl3O3S B058120 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride CAS No. 23378-88-3

3,5-Dichloro-2-hydroxybenzenesulfonyl chloride

Cat. No. B058120
CAS RN: 23378-88-3
M. Wt: 261.5 g/mol
InChI Key: KXFQRJNVGBIDHA-UHFFFAOYSA-N
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Patent
US04556733

Procedure details

Molten 2,4-dichlorophenol (82.13 g) was added to 166 ml of ClSO3H at 37°-40° C. over a 1 hour period. After a 20 minute hold period at 37°-40° C. the mixture was cooled to 24° C. and held an additional 1 hour. The reaction mixture was then cautiously poured onto 1100 g of ice with constant agitation. Filtration, washing and drying afforded 104 g of 97.6% pure 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride (C) (77% yield), mp 79°-82° C.
Quantity
82.13 g
Type
reactant
Reaction Step One
Quantity
166 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[Cl:10][S:11](O)(=[O:13])=[O:12]>>[OH:9][C:3]1[C:2]([Cl:1])=[CH:7][C:6]([Cl:8])=[CH:5][C:4]=1[S:11]([Cl:10])(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
82.13 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)O
Name
Quantity
166 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
ice
Quantity
1100 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
24 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
held an additional 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 104 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.